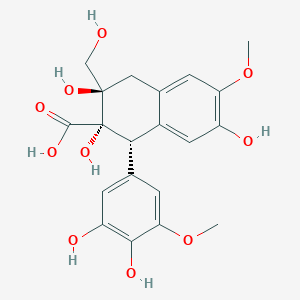
Plicatic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plicatic acid is a natural product found in the wood of western red cedar trees (Thuja plicata). It is a type of organic compound known as a quinone methide, which has been found to have both beneficial and harmful effects. In
Wissenschaftliche Forschungsanwendungen
Immunogenicity and Allergenicity Studies
Plicatic acid (PA) has been a focal point in studies exploring its immunogenic and allergenic properties. A notable example is a rabbit model developed to study the immunogenicity and allergenicity of PA, primarily found in western red cedar and known for causing occupational asthma. This study successfully raised specific anti-PA IgE and IgG antibodies in rabbits, depending on the immunization method. The sensitized rabbits displayed increased respiratory frequency and pulmonary resistance upon antigenic challenge with PA-protein conjugates, demonstrating its potential in advancing our understanding of occupational asthma induced by small molecular weight chemical compounds (Chan et al., 1987).
Complement Activation and Inflammatory Response
Research has also explored PA's ability to activate complement and generate chemotactic activity from human serum, shedding light on its potential role in inducing inflammatory responses in airways. This study highlighted that PA could activate complement via the classical pathway and suggested that this activation could contribute to the prevalence of industrial chronic bronchitis in subjects exposed to PA (Chan-yeung et al., 1980).
Chemical Characterization and Degradation Studies
Another line of research has focused on the chemical characterization of plicatic acid. Studies have described the preparation and analysis of crystalline derivatives of plicatic acid, providing insights into its molecular structure and potential degradation pathways. These findings have implications for understanding the environmental and biological impacts of plicatic acid (Gardner et al., 1960; Gardner et al., 1966).
Eigenschaften
CAS-Nummer |
16462-65-0 |
|---|---|
Produktname |
Plicatic acid |
Molekularformel |
C20H22O10 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
(1S,2S,3R)-1-(3,4-dihydroxy-5-methoxyphenyl)-2,3,7-trihydroxy-3-(hydroxymethyl)-6-methoxy-1,4-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C20H22O10/c1-29-14-5-10-7-19(27,8-21)20(28,18(25)26)16(11(10)6-12(14)22)9-3-13(23)17(24)15(4-9)30-2/h3-6,16,21-24,27-28H,7-8H2,1-2H3,(H,25,26)/t16-,19+,20+/m0/s1 |
InChI-Schlüssel |
PGFBYAIGHPJFFJ-PWIZWCRZSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)O)[C@H]2C3=CC(=C(C=C3C[C@]([C@@]2(C(=O)O)O)(CO)O)OC)O |
SMILES |
COC1=CC(=CC(=C1O)O)C2C3=CC(=C(C=C3CC(C2(C(=O)O)O)(CO)O)OC)O |
Kanonische SMILES |
COC1=CC(=CC(=C1O)O)C2C3=CC(=C(C=C3CC(C2(C(=O)O)O)(CO)O)OC)O |
Synonyme |
plicatic acid plicatic acid, potassium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



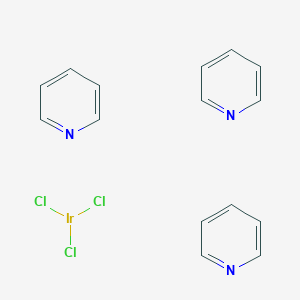

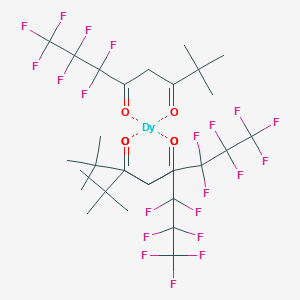
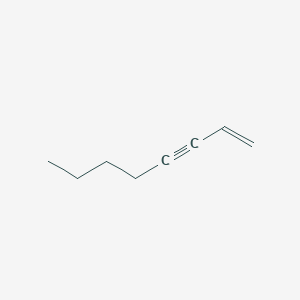
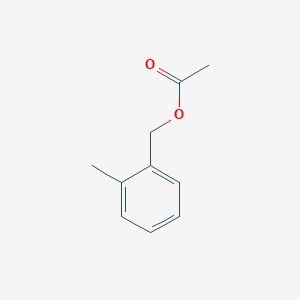
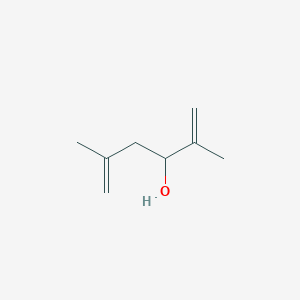
![Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-](/img/structure/B94665.png)
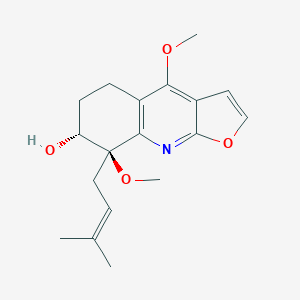
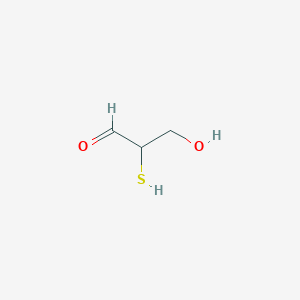
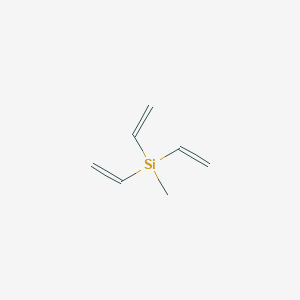
![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
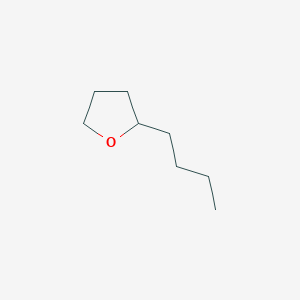
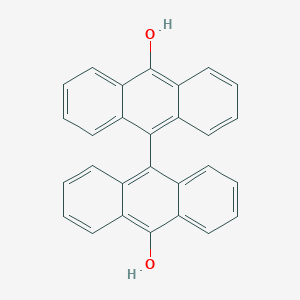
![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)